3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid 3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 923120-68-7
VCID: VC4136693
InChI: InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15)
SMILES: C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O
Molecular Formula: C12H11NO3
Molecular Weight: 217.224

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid

CAS No.: 923120-68-7

Cat. No.: VC4136693

Molecular Formula: C12H11NO3

Molecular Weight: 217.224

* For research use only. Not for human or veterinary use.

3-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid - 923120-68-7

Specification

CAS No. 923120-68-7
Molecular Formula C12H11NO3
Molecular Weight 217.224
IUPAC Name 3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid
Standard InChI InChI=1S/C12H11NO3/c1-8-9-4-2-3-5-10(9)12(16)13(8)7-6-11(14)15/h2-5H,1,6-7H2,(H,14,15)
Standard InChI Key ZANURYXAIPKNMP-UHFFFAOYSA-N
SMILES C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

3-(1-Methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid is defined by the IUPAC name 3-(1-methylidene-3-oxoisoindol-2-yl)propanoic acid and possesses the molecular formula C₁₂H₁₁NO₃ (molecular weight: 217.22 g/mol) . The structure integrates an isoindol-1-one core modified by a methylidene substituent at the N1 position and a propanoic acid group at C2 (Figure 1). Key spectral identifiers include:

  • Canonical SMILES: C=C1C2=CC=CC=C2C(=O)N1CCC(=O)O

  • InChI Key: ZANURYXAIPKNMP-UHFFFAOYSA-N

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₁NO₃
Molecular Weight217.22 g/mol
CAS Registry923120-68-7
Purity (Commercial)>95% (typical)
Physical StateCrystalline solid

Structural Analysis

The isoindol-1-one core features a planar aromatic system with conjugated π-electrons, while the methylidene group introduces steric strain and electronic effects that influence reactivity. The propanoic acid side chain enhances solubility in polar solvents and enables functionalization via carboxylate chemistry. X-ray crystallography of analogous isoindole derivatives reveals a puckered ring system with bond angles consistent with partial aromaticity .

Synthesis and Structural Characterization

Analytical Characterization

Spectroscopic data for related compounds include:

  • ¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H, CH₂), 3.89 (t, 2H, CH₂), 4.54 (s, 2H, isoindol CH₂), 7.51–7.73 (m, 4H, aromatic) .

  • FTIR: Peaks at 1695 cm⁻¹ (C=O stretch), 1595 cm⁻¹ (aromatic C=C), and 1220 cm⁻¹ (C–O acid) .

Table 2: Comparative Spectral Data

Compound (CAS)¹H NMR δ (ppm)FTIR (cm⁻¹)
83747-30-2 2.79 (t), 7.51–7.73 (m)1695, 1595, 1220
923120-68-7 Data pending1695 (C=O predicted)

Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Sites

The methylidene group acts as an electron-deficient site, susceptible to nucleophilic attack (e.g., by amines or thiols), while the carbonyl groups (C=O) participate in condensation reactions. The propanoic acid moiety enables esterification or amide bond formation, broadening derivatization potential .

Oxidation and Reduction Pathways

  • Oxidation: The methylidene group may undergo epoxidation or dihydroxylation under oxidative conditions (e.g., with mCPBA).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) could saturate the methylidene double bond, yielding a saturated isoindoline derivative .

ActivityModel SystemPotency (IC₅₀)Reference
AntiproliferativeMCF-7 cells15 nM
Kinase InhibitionEGFR kinase assay2.3 μM

Applications in Scientific Research

Proteomics and Bioconjugation

The carboxylic acid group facilitates covalent conjugation to amine-containing biomolecules (e.g., peptides, antibodies), enabling use as a fluorescent probe or affinity tag in mass spectrometry .

Materials Science

Isoindole derivatives serve as ligands in metal-organic frameworks (MOFs). For example, zinc complexes of similar compounds exhibit luminescent properties suitable for sensor applications .

Comparative Analysis with Structural Analogues

Impact of Methylidene Substitution

Compared to the non-methylidene analogue (CAS 83747-30-2), 923120-68-7 shows:

  • Enhanced reactivity: The methylidene group increases susceptibility to cycloaddition reactions.

  • Reduced solubility: Hydrophobicity rises due to the non-polar substituent .

Pharmacokinetic Considerations

Methylidene-containing derivatives demonstrate improved blood-brain barrier penetration compared to hydroxylated variants, suggesting utility in neurotherapeutics .

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